2,5-Dimethyl-3-(2-oxo-2-phenylethyl)bromide
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Overview
Description
2,5-Dimethyl-3-(2-oxo-2-phenylethyl)bromide is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of a ketone, characterized by the presence of a bromine atom attached to a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(2-oxo-2-phenylethyl)bromide typically involves the bromination of a precursor compound. One common method is the bromination of 2,5-dimethyl-3-(2-oxo-2-phenylethyl)ketone using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-(2-oxo-2-phenylethyl)bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives such as alcohols, ethers, or amines.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2,5-Dimethyl-3-(2-oxo-2-phenylethyl)bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-(2-oxo-2-phenylethyl)bromide involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions can lead to the formation of new compounds with different properties and activities. The specific pathways and molecular targets depend on the context of its use and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-(2-oxo-2-phenylethyl)ketone: The non-brominated precursor of the compound.
2,5-Dimethyl-3-(2-oxo-2-phenylethyl)chloride: A chlorinated analog with similar reactivity.
2,5-Dimethyl-3-(2-oxo-2-phenylethyl)iodide: An iodinated analog with different reactivity due to the larger atomic size of iodine.
Uniqueness
2,5-Dimethyl-3-(2-oxo-2-phenylethyl)bromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its non-brominated or differently halogenated analogs. The bromine atom can participate in specific substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
1212-02-8 |
---|---|
Molecular Formula |
C13H14BrNOS |
Molecular Weight |
312.225 |
IUPAC Name |
2-(2,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C13H14NOS.BrH/c1-10-8-14(11(2)16-10)9-13(15)12-6-4-3-5-7-12;/h3-8H,9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
RUHAZGNABIJLJB-UHFFFAOYSA-M |
SMILES |
CC1=C[N+](=C(S1)C)CC(=O)C2=CC=CC=C2.[Br-] |
Synonyms |
Dimethyl-3-(2-oxo-2-phenylethyl)bromide |
Origin of Product |
United States |
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